Product packaging for Azido-PEG2-C1-Boc(Cat. No.:CAS No. 251564-45-1; 882518-90-3)

Azido-PEG2-C1-Boc

Cat. No.: B2477080
CAS No.: 251564-45-1; 882518-90-3
M. Wt: 245.279
InChI Key: VVSLXAHQRLHPKS-UHFFFAOYSA-N
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Description

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Chemical Biology and Material Science

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their widespread use in biological and chemical processes stems from a unique combination of properties. youtube.com PEG linkers are known for their hydrophilicity, biocompatibility, flexibility, and low immunogenicity, making them ideal for a variety of applications. chempep.combroadpharm.com

The "stealth" properties of PEG, which create a hydration shell around the molecule, reduce recognition by the immune system and decrease protein adsorption. chempep.com This has been instrumental in drug delivery, where PEGylation can extend the circulation time of therapeutic molecules. broadpharm.comfcad.com The length of the PEG chain is tunable, allowing for precise control over the spacing between conjugated molecules. chempep.com Furthermore, PEG linkers are soluble in a range of organic solvents in addition to aqueous solutions, enhancing their versatility in various synthetic procedures. fcad.com

Fundamental Principles of Bioorthogonal Ligation Strategies in Molecular Assembly

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with its native biochemical processes. wikipedia.orgnews-medical.net Coined in 2003, this field has revolutionized the study of biomolecules in their natural environments. wikipedia.orgnumberanalytics.com The core principles of bioorthogonal reactions include:

Selectivity: The reacting functional groups must be mutually specific and not cross-react with endogenous molecules. wikipedia.orgnumberanalytics.com

Biocompatibility: The reactants and the resulting linkage must be non-toxic and stable under physiological conditions of temperature and pH. numberanalytics.comescholarship.org

Favorable Kinetics: The reaction should proceed efficiently at low concentrations. news-medical.net

Inertness: The newly formed covalent bond should be strong and stable against biological degradation. wikipedia.org

A prominent example of a bioorthogonal reaction is the azide-alkyne cycloaddition. This reaction, particularly the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) versions, has become a powerful tool for selectively labeling and conjugating biomolecules. numberanalytics.compcbiochemres.com Other bioorthogonal ligations include the Staudinger ligation, tetrazine ligation, and oxime/hydrazone formation. escholarship.org

Azido-PEG2-CH2CO2tBu as a Versatile Molecular Scaffold for Research Applications

Azido-PEG2-CH2CO2tBu is a heterobifunctional molecule that integrates the beneficial properties of a PEG linker with the reactive capabilities of an azide (B81097) group and a protected carboxylic acid. This compound, also known as tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate, serves as a versatile molecular scaffold in various research applications. americanchemicalsuppliers.com

The molecule consists of a short, discrete polyethylene glycol (PEG) chain with two ethylene glycol units, which imparts hydrophilicity. One terminus of the PEG chain is functionalized with an azide group (N₃), a key participant in bioorthogonal "click chemistry" reactions. The other end features a tert-butyl (tBu) protected carboxylic acid (CO2tBu), which offers a latent reactive site that can be deprotected for subsequent conjugation. This dual functionality allows for the sequential and controlled linkage of different molecular entities, making Azido-PEG2-CH2CO2tBu a valuable tool in the synthesis of complex bioconjugates and functional materials. It is particularly useful in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein binder and an E3 ligase ligand. americanchemicalsuppliers.commedchemexpress.cn

Chemical and Physical Properties of Azido-PEG2-CH2CO2tBu

The utility of Azido-PEG2-CH2CO2tBu in various research applications is underpinned by its specific chemical and physical characteristics.

PropertyValue
Molecular Formula C₁₀H₁₉N₃O₄ scbt.com
Molecular Weight 245.28 g/mol scbt.com
Appearance Not explicitly stated in provided results
Solubility Soluble in DMSO, DCM, DMF lookchem.com
Purity ≥ 95% (GC) americanchemicalsuppliers.com
CAS Number 251564-45-1 americanchemicalsuppliers.com

Synthesis of Azido-PEG2-CH2CO2tBu

The synthesis of Azido-PEG2-CH2CO2tBu and related azido-PEG-ester compounds generally involves a multi-step process. A common synthetic route starts with commercially available diethylene glycol derivatives.

One reported method for a similar compound, Azido-PEG2-NHS ester, begins with 2,2'-oxybis(ethan-1-ol) and tertiary butyl acrylate (B77674) in tetrahydrofuran (B95107) (THF) with sodium metal. ijrpr.com The subsequent steps would involve the introduction of the azide group, often using sodium azide, and the formation of the ester. ijrpr.com Another general approach involves the reaction of a PEGylated alcohol with a halo-substituted acetyl derivative, followed by nucleophilic substitution with an azide source. The tert-butyl ester can be formed through reaction with tert-butanol (B103910) or by using tert-butyl acetate (B1210297) derivatives.

Applications in Bioconjugation and Material Science

The unique structure of Azido-PEG2-CH2CO2tBu makes it a highly valuable reagent in several advanced research areas.

The azide group is a key functional group for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions are highly efficient and specific, allowing for the precise attachment of the Azido-PEG2-CH2CO2tBu linker to molecules containing an alkyne group. This is widely used for labeling proteins, nucleic acids, and other biomolecules. lumiprobe.com

The tert-butyl ester serves as a protecting group for the carboxylic acid. This protection is stable under many reaction conditions but can be removed under acidic conditions to reveal the free carboxylic acid. This carboxylic acid can then be activated (e.g., with EDC or HATU) to react with primary amines, forming a stable amide bond. broadpharm.com This dual reactivity allows for the sequential conjugation of two different molecules.

The hydrophilic PEG spacer enhances the water solubility of the resulting conjugates, which is often crucial for biological applications. In the field of PROTACs, which are designed to induce protein degradation, linkers like Azido-PEG2-CH2CO2tBu are used to connect a protein-targeting ligand and an E3 ubiquitin ligase-recruiting ligand. americanchemicalsuppliers.commedchemexpress.cn The PEG component helps to improve the solubility and pharmacokinetic properties of the PROTAC molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4 B2477080 Azido-PEG2-C1-Boc CAS No. 251564-45-1; 882518-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLXAHQRLHPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Functionalization of Azido Peg2 Ch2co2tbu

General Synthetic Pathways to Azide-Functionalized Polyethylene (B3416737) Glycol Derivatives

The synthesis of azide-functionalized polyethylene glycol (PEG) derivatives, such as Azido-PEG2-CH2CO2tBu, is a cornerstone of bioconjugation and materials science. These heterobifunctional linkers, possessing both an azide (B81097) group for "click" chemistry and a protected carboxylic acid for subsequent amidation, are highly valued for their ability to connect different molecular entities with high specificity and efficiency. The general synthetic strategies involve the careful introduction of the azide moiety, the incorporation of the PEG spacer, and the protection of the carboxylic acid functionality.

Introduction of the Azide Moiety via Nucleophilic Substitution Reactions

The introduction of the azide group onto a PEG backbone is most commonly achieved through nucleophilic substitution. tandfonline.com This typically involves the conversion of a terminal hydroxyl group into a better leaving group, followed by displacement with an azide salt, such as sodium azide (NaN3). sigmaaldrich.com

A prevalent method is the two-step process involving the transformation of the terminal hydroxyl groups of a PEG diol into mesylate intermediates. semanticscholar.org These intermediates are then reacted with an excess of sodium azide in a suitable solvent, like ethanol, under reflux conditions to yield the azide-terminated PEG. semanticscholar.org Another common approach is to first convert the hydroxyl group to a tosylate, which is also an excellent leaving group for subsequent substitution with sodium azide. sigmaaldrich.com

Polyethylene glycol itself can act as an effective and environmentally friendly reaction medium for nucleophilic substitution reactions to produce organic azides from various halides. tandfonline.comtandfonline.com The oxygen atoms in the PEG chain can complex with cations like sodium, effectively solvating the sodium azide and increasing the nucleophilicity of the azide anion. tandfonline.comtandfonline.com This method offers several advantages, including operational simplicity, broad substrate scope, and often shorter reaction times. tandfonline.comtandfonline.com

The efficiency of these reactions is crucial for producing well-defined polymers with a high degree of end-group functionalization, which is essential for their application in creating complex molecular architectures. mdpi.com

Strategic Integration of Polyethylene Glycol (PEG) Chains

Polyethylene glycol (PEG) chains are incorporated into molecules to enhance their hydrophilicity, biocompatibility, and to provide a flexible spacer arm between conjugated moieties. nih.gov The basic structure of PEG is a diol with hydroxyl end groups, which can be readily converted into a variety of other functional groups, including azides, amines, and carboxylic acids. nih.gov

The synthesis of Azido-PEG2-CH2CO2tBu involves a short, discrete PEG chain, specifically a diethylene glycol unit (PEG2). This defined chain length is important for maintaining the monodispersity of the final product, which is a significant advantage over traditional polymerization methods that result in a distribution of polymer chain lengths. google.com

The integration of the PEG chain can be achieved through various synthetic routes. For instance, a pre-formed PEG diol can be functionalized sequentially at each terminus. Alternatively, the PEG chain can be built up in a stepwise manner before or after the introduction of the azide and protected carboxyl functionalities.

Esterification and tert-Butyl Protection Strategies for Carboxylic Acid Precursors

The carboxylic acid group in Azido-PEG2-CH2CO2tBu is typically protected as a tert-butyl ester. This protecting group is advantageous because it is stable to a wide range of reaction conditions, including those used for the introduction of the azide group, yet it can be selectively removed under acidic conditions. google.comorganic-chemistry.org

The esterification to form the tert-butyl ester can be accomplished in several ways. One common method involves the reaction of a carboxylic acid with tert-butanol (B103910) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Another approach is the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst.

The choice of protecting group and the method of its introduction and removal are critical for the successful synthesis of heterobifunctional PEG derivatives. google.com

Functional Group Interconversions of Azido-PEG2-CH2CO2tBu Analogues in Synthetic Sequences

The versatility of Azido-PEG2-CH2CO2tBu and its analogues stems from the ability to selectively manipulate the functional groups at either end of the molecule. This allows for a modular approach to the construction of complex bioconjugates and materials.

Conversion of Hydroxyl to Azide Functionality in PEG Scaffolds

A key transformation in the synthesis of azido-PEG derivatives is the conversion of a terminal hydroxyl group into an azide. diva-portal.org This is a well-established process in organic synthesis and is typically achieved with high efficiency.

The most common strategy involves a two-step procedure:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group. This is often accomplished by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. sigmaaldrich.comsemanticscholar.org This reaction forms a mesylate or tosylate ester, respectively.

Nucleophilic Displacement with Azide: The resulting mesylate or tosylate is then treated with an azide source, typically sodium azide (NaN3), in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). tandfonline.commdpi.com The azide ion displaces the leaving group via an SN2 reaction to afford the desired azide-terminated PEG.

The reaction conditions, such as temperature and reaction time, can be optimized to ensure complete conversion and minimize side reactions. For instance, the displacement of a tosylate with sodium azide is often carried out at an elevated temperature to drive the reaction to completion. mdpi.com

Table 1: Reagents for Hydroxyl to Azide Conversion
StepReagentPurpose
ActivationMethanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) with a baseConverts the hydroxyl group into a good leaving group (mesylate or tosylate).
Azide IntroductionSodium azide (NaN3)Provides the azide nucleophile to displace the leaving group.

Selective Deprotection of the tert-Butyl Ester to Yield Terminal Carboxylic Acids

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. google.com Its selective removal is a critical step in many applications, as it unmasks the carboxyl group for subsequent conjugation reactions, such as amide bond formation with an amine-containing molecule. biochempeg.com

The deprotection of the tert-butyl ester is typically achieved under acidic conditions. broadpharm.com Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose. biochempeg.com The reaction is often performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. ijrpr.com The mechanism involves the protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation.

A key advantage of the tert-butyl protecting group is its stability to the basic and nucleophilic conditions often employed in other synthetic steps, such as the introduction of the azide group. This orthogonality allows for the selective deprotection of the carboxyl group without affecting other functionalities in the molecule. google.com

Table 2: Conditions for tert-Butyl Ester Deprotection

Derivatization to Activated Esters (e.g., N-Hydroxysuccinimide esters) for Amine Ligation

The conversion of Azido-PEG2-CH2CO2tBu into an amine-reactive crosslinker is a critical step for its use in bioconjugation. This is most commonly achieved by transforming the terminal tert-butyl ester into a more reactive functional group, such as an N-Hydroxysuccinimide (NHS) ester. The tert-butyl group serves as a protecting group for the carboxylic acid, and its removal is the prerequisite for the activation step.

The derivatization process proceeds via a two-step sequence:

Deprotection of the Tert-butyl Ester: The synthesis of the activated NHS ester first requires the hydrolysis of the tert-butyl ester of Azido-PEG2-CH2CO2tBu to yield the corresponding free carboxylic acid, Azido-PEG2-CH2COOH. This is typically accomplished under acidic conditions. A common reagent for this deprotection is trifluoroacetic acid (TFA), which efficiently cleaves the tert-butyl group with minimal side reactions. ijrpr.com

Formation of the NHS Ester: Following the deprotection and purification of the resulting carboxylic acid, the molecule is activated by converting it into an N-Hydroxysuccinimide ester. This reaction involves coupling the carboxylic acid with N-Hydroxysuccinimide (NHS). The reaction is typically facilitated by a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC). ijrpr.com The resulting compound, Azido-PEG2-NHS ester, is an amine-reactive reagent. broadpharm.combiochempeg.com

The Azido-PEG2-NHS ester is highly effective for amine ligation. NHS esters react efficiently with primary amino groups (-NH2), such as those found on the N-terminus of proteins or on the side chains of lysine (B10760008) residues, to form stable, covalent amide bonds. windows.net This reaction is typically performed in buffers with a pH range of 7 to 9. windows.net The hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous media. broadpharm.combiochempeg.comcd-bioparticles.net This targeted reactivity makes Azido-PEG2-NHS ester a valuable tool for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules for subsequent analysis or "click" chemistry applications. broadpharm.combiochempeg.commedchemexpress.com

Advanced Synthetic Strategies for Scalable Production of Azido-PEG2-CH2CO2tBu

The production of discrete, monodisperse PEG linkers like Azido-PEG2-CH2CO2tBu requires precise, stepwise synthetic methods rather than traditional polymerization, which yields a mixture of chain lengths. acs.org Advanced strategies focus on controlled, sequential construction of the molecule to ensure high purity and structural uniformity, which is critical for applications in pharmaceuticals and diagnostics. acs.org

A scalable, multi-step synthesis for Azido-PEGylated esters has been developed, which can be adapted for Azido-PEG2-CH2CO2tBu. ijrpr.com This method demonstrates a robust pathway from simple starting materials to the final, functionalized product.

The key stages of this scalable synthesis are outlined below:

StepReactionReagentsDescription
1 PEGylation2,2'-oxybis(ethan-1-ol), tert-butyl acrylate (B77674), Sodium metalA Williamson ether-type synthesis where the sodium salt of diethylene glycol reacts with tert-butyl acrylate to form the core PEG-ester structure, HO-PEG2-CH2CH2CO2tBu. ijrpr.com
2 Activation of Hydroxyl Groupp-toluenesulfonyl chloride (PTSC), Methylene dichloride (MDC)The terminal hydroxyl group is converted into a good leaving group by reaction with PTSC, yielding a tosylated intermediate (TsO-PEG2-CH2CH2CO2tBu). ijrpr.com
3 Azide IntroductionSodium azide (NaN₃)The tosyl group is displaced by an azide ion via nucleophilic substitution (SN2 reaction) to form the final product, Azido-PEG2-CH2CO2tBu. The reaction is typically heated to ensure completion. ijrpr.com

This stepwise approach offers significant advantages for scalable production. Each intermediate can be purified before proceeding to the next step, ensuring the final product has a well-defined structure and high purity. This contrasts with less controlled polymerization methods that result in polydisperse mixtures requiring extensive purification. acs.org The flexibility of this synthetic pathway also allows for modifications, such as altering the length of the PEG chain or introducing different functionalities, to create custom linkers for specific applications. ijrpr.com Such controlled, convergent synthetic pathways are central to the modern production of advanced PEG-based platforms for biomedical use. rsc.org

Applications in Bioorthogonal Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG2-CH2CO2tBu

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and reliability in forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. nih.govrsc.org This reaction transforms the azide of Azido-PEG2-CH2CO2tBu and an alkyne counterpart into a 1,4-disubstituted triazole. nih.gov

The mechanism of CuAAC is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of regioisomers. organic-chemistry.orgwikipedia.org The copper-catalyzed process exhibits an enormous rate acceleration (10⁷ to 10⁸-fold) and proceeds with high regioselectivity. organic-chemistry.org The reaction is typically performed in aqueous solutions and is insensitive to a wide pH range (4 to 12). organic-chemistry.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. wikipedia.org The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI, CuBr) or, more commonly for bioconjugation, through the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate. nih.govwikipedia.org This in situ approach prevents the formation of oxidative homocoupling byproducts of the alkyne. nih.gov

DFT calculations suggest a multinuclear copper mechanism where a σ-bound copper acetylide, further coordinated by another copper atom, interacts with the azide. organic-chemistry.org This leads to the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst for the next cycle. organic-chemistry.orgwikipedia.org

To enhance reaction efficiency and protect sensitive biomolecules from potential damage by reactive oxygen species, various catalytic systems incorporating stabilizing ligands have been developed. jenabioscience.combeilstein-journals.org These ligands accelerate the reaction and stabilize the required Cu(I) oxidation state. nih.govbeilstein-journals.org

Table 1: Common Catalytic Systems for CuAAC Bioconjugation

Component Example(s) Role in the Reaction Citation(s)
Copper Source CuSO₄ (Copper(II) Sulfate), CuI (Copper(I) Iodide) Provides the essential catalytic metal ion. Cu(II) is reduced to the active Cu(I) state. nih.govwikipedia.org
Reducing Agent Sodium Ascorbate Reduces Cu(II) to the active Cu(I) catalyst in situ and prevents oxidative side reactions. nih.govnih.gov
Accelerating Ligand TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) Stabilizes the Cu(I) oxidation state, increases reaction rate, and prevents damage to biomolecules. nih.govbeilstein-journals.org
Base/Acid System DIPEA (N,N-Diisopropylethylamine), HOAc (Acetic Acid) Can be used to accelerate the conversion of copper-containing intermediates and buffer the reaction medium. organic-chemistry.org

The reliability of the CuAAC reaction allows Azido-PEG2-CH2CO2tBu to be conjugated with a vast array of molecules functionalized with a terminal alkyne. This versatility is widely exploited in pharmaceutical and materials science research. medchemexpress.comcsic.es The reaction is tolerant of a broad range of functional groups, enabling its use in complex molecular settings. organic-chemistry.org

The scope of alkyne partners ranges from simple, small molecules used in model studies to complex biomolecules and functional materials. For instance, in drug discovery, Azido-PEG2-CH2CO2tBu can be clicked onto alkyne-modified small-molecule drugs, peptides, or oligonucleotides. medchemexpress.combroadpharm.com In materials science, it can be used to functionalize alkyne-bearing polymers or surfaces. The hydrophilic PEG spacer in Azido-PEG2-CH2CO2tBu is particularly advantageous as it enhances the aqueous solubility of the resulting conjugates. broadpharm.com

Table 2: Examples of Alkyne Counterparts for CuAAC with Azido-PEG Reagents

Alkyne Counterpart Type of Molecule Research Application Area Citation(s)
Propargyl Alcohol, Phenylacetylene Small Molecule Model systems for reaction optimization and mechanistic studies. jenabioscience.comcsic.es
Alkyne-Modified Dyes Fluorophore Labeling and imaging of azide-tagged biomolecules. beilstein-journals.orglumiprobe.com
Alkyne-Functionalized Peptides/Proteins Biomacromolecule Synthesis of peptide-drug conjugates and functional proteomics. lumiprobe.com
Alkyne-Modified Drugs Small Molecule Development of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates). medchemexpress.commedchemexpress.com
Alkyne-Terminated Polymers Synthetic Polymer Creation of novel block copolymers and functional materials. mdpi.com

Mechanistic Aspects and Catalytic Systems for Triazole Formation

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Employing Azido-PEG2-CH2CO2tBu Scaffolds

While CuAAC is highly efficient, the inherent cytotoxicity of copper catalysts limits its application in living cells or organisms. nih.govbiochempeg.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a truly bioorthogonal alternative that proceeds without the need for a metal catalyst. pcbiochemres.combiochempeg.com

SPAAC utilizes the high ring strain of a cyclooctyne (B158145) derivative to facilitate the cycloaddition with an azide. biochempeg.comrsc.org The energy released from the strained ring is the driving force for the reaction, allowing it to proceed rapidly under physiological conditions. rsc.org Azido-PEG2-CH2CO2tBu readily participates in SPAAC reactions, where its azide group reacts with strained alkynes like Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN) to form a stable triazole linkage. medchemexpress.combiochempeg.combiochempeg.com

DBCO and BCN are the most commonly employed strained alkynes for SPAAC. medchemexpress.commedchemexpress.com DBCO reagents exhibit fast reaction kinetics and are stable in aqueous buffers. interchim.fr BCN is another effective strained alkyne used for copper-free click chemistry. biochempeg.comcd-bioparticles.net The reaction of Azido-PEG2-CH2CO2tBu with these strained alkynes is highly specific and bioorthogonal, as neither the azide nor the strained alkyne functionality reacts with other biological molecules. creativepegworks.com

Table 3: Common Strained Alkynes for SPAAC

Strained Alkyne Full Name Key Features Citation(s)
DBCO (or ADIBO) Dibenzocyclooctyne (Azadibenzocyclooctyne) High ring strain, fast kinetics, stable in aqueous solution, reaction can be tracked by UV-Vis. biochempeg.cominterchim.frbroadpharm.com
BCN Bicyclo[6.1.0]nonyne Highly strained and reactive towards azides in copper-free conditions. biochempeg.comnih.gov

The primary advantage of SPAAC for bioconjugation is its biocompatibility. biochempeg.com By circumventing the need for a toxic copper catalyst, SPAAC enables the precise chemical modification of biomolecules in their native environment, including on the surface of or inside living cells. pcbiochemres.comrsc.org This has made it an invaluable tool for chemical biology, allowing researchers to track biomolecules, visualize cellular processes, and assemble complex biological probes in vivo. pcbiochemres.com

The bioorthogonality of the azide and strained alkyne groups ensures that the reaction is highly selective and does not interfere with cellular machinery. rsc.org Furthermore, the absence of a metal catalyst and other additives simplifies the purification of the resulting bioconjugates, which is a significant advantage in sensitive applications. rsc.org

Table 4: Comparison of CuAAC and SPAAC for Bioconjugation

Feature Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Required Yes (Copper (I)) No
Biocompatibility Limited due to copper cytotoxicity. High; suitable for in vivo and live-cell applications.
Reaction Partner Terminal Alkyne Strained Cyclooctyne (e.g., DBCO, BCN)
Regioselectivity High (yields 1,4-disubstituted triazole). Generally forms a mixture of regioisomers.
Kinetics Very fast with catalyst and ligands. Fast, dependent on the specific strained alkyne used.
Reagent Cost Terminal alkynes are generally less expensive. Strained cycloalkynes are typically more costly.

Reaction with Strained Cycloalkynes (e.g., DBCO, BCN) in Copper-Free Environments

Emerging Click Chemistry Modalities Beyond Classical CuAAC and SPAAC

While CuAAC and SPAAC are the most established azide-alkyne cycloaddition reactions, research continues to expand the click chemistry toolbox. One notable emerging modality is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Unlike CuAAC, which exclusively yields 1,4-disubstituted 1,2,3-triazoles from terminal alkynes, RuAAC regioselectively produces the complementary 1,5-disubstituted regioisomer. organic-chemistry.orgwikipedia.org This alternative regioselectivity provides a powerful method for creating structural diversity in triazole-linked constructs. A key advantage of the ruthenium-catalyzed approach is its ability to also engage internal alkynes, which are unreactive in CuAAC, to generate fully substituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.org The development of such alternative catalytic systems offers chemists greater control over molecular assembly and opens new avenues for the design of complex molecules and materials.

Strategic Implementations in Bioconjugation and Chemical Biology Research

Development of Proteolysis Targeting Chimeras (PROTACs) Utilizing Azido-PEG2-CH2CO2tBu as a Linker

The fundamental design of a PROTAC involves the precise connection of a target protein ligand to an E3 ligase ligand via a chemical linker. The Azido-PEG2-CH2CO2tBu molecule provides the necessary components for this conjugation. The azide (B81097) group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with an alkyne-modified ligand. precisepeg.com The protected carboxylic acid end can be deprotected and subsequently activated to form an amide bond with an amine-containing ligand.

The linker's composition and attachment points significantly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. precisepeg.com The flexibility and polarity of the PEG component of the linker can influence the spatial orientation of the two ligands, which is essential for effective ubiquitination and subsequent degradation of the target protein. rsc.org Modifications to the linker, including its length and chemical groups, can influence the pharmacokinetic and pharmacodynamic profiles of PROTACs. rsc.org

The length and architecture of the linker are paramount in determining a PROTAC's ability to induce protein degradation. explorationpub.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for ubiquitination to occur. explorationpub.com

The inclusion of polyethylene (B3416737) glycol (PEG) units in the linker, as seen in Azido-PEG2-CH2CO2tBu, offers several advantages. PEG-based linkers are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule. precisepeg.comjenkemusa.com This is a significant consideration, as many PROTACs are large molecules that may otherwise have poor bioavailability. Research has shown that the length of the PEG chain can directly impact degradation efficiency. jenkemusa.comexplorationpub.com For instance, studies on B-cell receptor-tyrosine-protein kinase (BCR-ABL) PROTACs demonstrated that modifying the linker composition could enhance cell permeability. explorationpub.com Similarly, for cellular retinoic acid-binding protein (CRABP)-I/II degraders, the length of the PEG linker influenced the degradation selectivity between the two protein isoforms. explorationpub.com While longer linkers often lead to more effective degradation, the optimal length is target-dependent and must be empirically determined. explorationpub.com

Linker FeatureInfluence on PROTAC Efficacy
Length Affects the formation of a stable ternary complex. Optimal length is crucial for bringing the target protein and E3 ligase into proximity. explorationpub.com
Composition (PEG) Enhances solubility and cell permeability. precisepeg.comjenkemusa.com Can influence selective degradation of protein isoforms. explorationpub.com
Flexibility Allows for the necessary conformational adjustments for ternary complex formation. precisepeg.com
Attachment Points The points of connection on the warhead and E3 ligase ligand impact the spatial orientation and stability of the ternary complex. precisepeg.com

Design Principles for E3 Ligase Ligand and Target Protein Conjugation

Contributions to Antibody-Drug Conjugate (ADC) Linker Design and Synthesis

Antibody-Drug Conjugates (ADCs) are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. pharmaceutical-journal.com The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile. biochempeg.com

Non-cleavable linkers are designed to remain intact in the bloodstream and only release the cytotoxic payload after the ADC has been internalized by the target cancer cell and the antibody component has been degraded within the lysosome. nih.govnih.gov This strategy enhances the plasma stability of the ADC, minimizing premature drug release that could lead to off-target toxicity. nih.govmdpi.com

The Azido-PEG2-CH2CO2tBu molecule can be utilized in the synthesis of non-cleavable linkers. After deprotection, its carboxyl group can be stably coupled to an antibody, while the azide group can be reacted with a payload, often through click chemistry. The resulting linkage is highly stable in circulation. nih.gov The improved stability of ADCs with non-cleavable linkers can lead to a better therapeutic index compared to their cleavable counterparts. nih.govnih.gov

First-generation ADCs often employed non-selective conjugation methods, leading to heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. pharmaceutical-journal.com This heterogeneity can negatively impact the ADC's pharmacokinetics and therapeutic window. Next-generation ADC development focuses on site-specific conjugation to produce homogeneous ADCs with a defined DAR and precise payload placement. pegsummiteurope.com

The azide functionality of Azido-PEG2-CH2CO2tBu is well-suited for site-specific conjugation techniques. For example, antibodies can be engineered to incorporate unnatural amino acids with alkyne side chains, allowing for a highly specific and efficient CuAAC reaction with the azide-containing linker. This approach enables the creation of uniform ADCs with optimized properties. pegsummiteurope.com Bifunctional PEG linkers facilitate the rapid and straightforward assembly of various ADC linker types with diverse structural combinations, allowing for precise, site-specific conjugation. huatengsci.com

Preclinical studies have consistently demonstrated the positive impact of PEGylation on ADC pharmacokinetics. sigmaaldrich.com Longer PEG chains have been shown to slow the clearance of ADCs from circulation, leading to a longer half-life. nih.gov For example, a study investigating the effect of PEG chain length on an ADC with a high DAR of 8 found that longer PEG chains (8, 12, and 24 units) resulted in stabilized clearance rates comparable to the unconjugated antibody. sigmaaldrich.com This extended circulation time can lead to increased tumor accumulation and enhanced therapeutic efficacy. labinsights.nl PEGylation also helps to shield the ADC from the immune system, potentially reducing immunogenicity. fcad.com

ADC PropertyEffect of PEGylationSupporting Evidence
Solubility Increases solubility, especially with hydrophobic payloads. fcad.comlabinsights.nlPEG linkers optimize hydrophilicity, reducing aggregation. labinsights.nl
Pharmacokinetics Prolongs circulation half-life by reducing clearance. nih.govsigmaaldrich.comStudies show longer PEG chains lead to slower ADC clearance. nih.gov
Stability Enhances overall conjugate stability. fcad.comlabinsights.nlPEG creates a protective shield around the payload. biochempeg.comsigmaaldrich.com
Immunogenicity Reduces the potential for an immune response. fcad.comPEGylation can mask immunogenic epitopes. fcad.com

Site-Specific Conjugation Approaches in Next-Generation ADC Development

Functionalization of Biological Macromolecules for Research Probes and Imaging

The ability to attach reporter molecules, such as fluorescent dyes or affinity tags, to biomolecules is fundamental for their study. Azido-PEG2-CH2CO2tBu serves as a key building block in this process, providing a reactive azide group for bioorthogonal conjugation, a polyethylene glycol (PEG) spacer, and a protected carboxylic acid for further functionalization.

Site-specific labeling ensures that a probe is attached to a precise location on a biomolecule, which is crucial for preserving its structure and function. alphathera.com This method offers significant advantages over random labeling techniques, which can lead to heterogeneous products with compromised activity. broadpharm.com Azido-PEG2-CH2CO2tBu is instrumental in strategies designed to achieve such precision.

The azide group on the molecule is a key player in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.commdpi.com These reactions are highly specific and can be performed under mild, biologically compatible conditions. mdpi.com For instance, a protein or oligonucleotide can be engineered to contain an alkyne group at a specific site. Subsequent reaction with Azido-PEG2-CH2CO2tBu results in the covalent attachment of the azido-PEG linker. The tert-butyl ester (tBu) group can then be deprotected to reveal a carboxylic acid, which can be further conjugated to a fluorescent dye, a biotin (B1667282) tag, or another molecule of interest. This multi-step approach allows for the modular and site-specific labeling of complex biomolecules. nih.goviris-biotech.de

Recent research has demonstrated the utility of azide-containing reagents for the N-terminal specific labeling of proteins and peptides. nih.gov For example, reagents that specifically target the N-terminus can introduce an azide group, which can then be used for subsequent click reactions. nih.gov Similarly, unnatural amino acids containing azide functionalities can be incorporated into proteins at specific sites during their synthesis, providing a handle for precise bioconjugation. polscientific.com In the context of oligonucleotides, azide modifications can be incorporated during solid-phase synthesis, enabling their use in a variety of labeling and detection applications. nih.gov

BiomoleculeLabeling StrategyRole of AzideCitation
ProteinsN-terminal modification, Unnatural amino acid incorporationClick chemistry handle nih.govpolscientific.com
PeptidesN-terminal modificationClick chemistry handle nih.gov
OligonucleotidesIncorporation during synthesisClick chemistry handle nih.gov

Metabolic labeling is a powerful technique for studying glycans, the complex sugar structures that decorate the surface of cells. sigmaaldrich.com This method involves introducing a sugar analog containing a bioorthogonal chemical reporter, such as an azide, into cells. nih.govnih.gov The cells' metabolic machinery then incorporates this analog into its glycans. nih.gov

Azido (B1232118) sugars are frequently used for this purpose because the small size of the azide group generally does not disrupt the metabolic pathway. mdpi.com Once the azido-sugar is incorporated into the cell's glycoconjugates, the azide group is displayed on the cell surface. This provides a chemical handle for subsequent labeling with a probe containing a complementary reactive group, such as an alkyne or a phosphine. mdpi.comsigmaaldrich.com The reaction with a fluorescently tagged alkyne, for example, allows for the visualization of glycan trafficking and distribution in living cells. mdpi.com

Azido-PEG2-CH2CO2tBu can be utilized to create probes for detecting these metabolically incorporated azides. The tert-butyl ester can be deprotected and the resulting carboxylic acid can be coupled to a fluorescent dye or other reporter. This functionalized PEG linker can then be attached to an alkyne-containing molecule, which will then react with the azide-labeled glycans on the cell surface. The PEG spacer in this construct helps to improve the solubility and bioavailability of the probe. axispharm.comaxispharm.com

Labeling MethodReporter GroupDetection ChemistryApplicationCitation
Metabolic LabelingAzideClick Chemistry, Staudinger LigationGlycan imaging, Glycoproteomics sigmaaldrich.comnih.govnih.gov

Activity-based protein profiling (ABPP) is a functional proteomics technology used to study the activity of entire enzyme families in complex biological samples. wikipedia.orgnih.gov ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, providing a direct measure of its functional state. mdpi.com

Modern ABPP probes often consist of a reactive group that targets a specific enzyme class, a reporter tag for detection, and a linker. wikipedia.org To overcome the limitations of bulky reporter tags that can hinder cell permeability and enzyme binding, a two-step "tag-free" approach is often employed. mdpi.commdpi.com In this strategy, the probe contains a small, bioorthogonal handle, such as an azide or an alkyne. mdpi.com

An azido-containing probe can be introduced to a cell lysate or even a living organism. nih.gov This probe will react with its target enzymes, covalently attaching the azide group to their active sites. After this labeling event, a reporter molecule containing a complementary alkyne group is added, which then "clicks" onto the azide-tagged enzymes. mdpi.com This allows for the visualization or enrichment of the active enzymes.

Azido-PEG2-CH2CO2tBu can be used to synthesize the reporter constructs for these ABPP experiments. The protected carboxylic acid allows for the attachment of various tags, such as biotin for affinity purification or a fluorophore for in-gel visualization, after its deprotection. This modularity is a significant advantage in ABPP studies. mdpi.com

ABPP ApproachProbe FeatureAdvantageCitation
Tag-FreeSmall bioorthogonal handle (e.g., azide)Improved cell permeability and probe design flexibility mdpi.commdpi.com

Metabolic Labeling Strategies in Glycobiology Research

Utilization in Cellular and In Vivo Studies for Molecular Tracking and Manipulation

The ability to track molecules and manipulate cellular processes within a living organism is a key goal of chemical biology. The bioorthogonal nature of the azide group makes it an ideal tool for in vivo applications, as it does not react with the vast majority of biological molecules. mdpi.commdpi.com

Metabolic labeling with azido sugars has been successfully applied in living organisms to image glycan dynamics. mdpi.comnih.gov For instance, azido sugars can be administered to an animal, where they are metabolized and incorporated into the glycans of various tissues. rsc.org Subsequent administration of a probe with a complementary reactive group allows for the targeted delivery and visualization of these glycans in their native environment. rsc.org

Azido-PEG2-CH2CO2tBu, as a component of these probes, offers several advantages for in vivo studies. The PEG linker can enhance the pharmacokinetic properties of the probe, improving its solubility and circulation time. americanpharmaceuticalreview.com This allows for more efficient targeting and detection of the azide-labeled biomolecules. The ability to attach different functional groups to the carboxylic acid moiety provides a platform for creating a variety of probes for molecular tracking and manipulation in cellular and in vivo contexts. iris-biotech.de

Role in Polymer Chemistry and Advanced Material Science

Incorporation of Azido-PEG2-CH2CO2tBu into Functional Polymer Architectures

The integration of specific functional groups into polymer chains is fundamental to creating materials with advanced capabilities. Azido-PEG2-CH2CO2tBu is particularly valuable for this purpose, offering a gateway to sophisticated polymer architectures through its reactive azide (B81097) moiety.

The azide group on Azido-PEG2-CH2CO2tBu is primed for "click" chemistry, a class of reactions known for being rapid, efficient, and highly specific. nih.gov The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. nih.govresearchgate.netbeilstein-journals.org This reaction's reliability and tolerance of various functional groups have made it a cornerstone in polymer and materials science. sigmaaldrich.comchemijournal.com

By incorporating molecules like Azido-PEG2-CH2CO2tBu, chemists can create "clickable" polymers. This can be achieved by:

Using an Azide-Containing Initiator: A functional initiator bearing an azide group can be used in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to ensure that every resulting polymer chain has a terminal azide group ready for subsequent click reactions. sigmaaldrich.com

Post-Polymerization Modification: Polymers synthesized by methods like ATRP often have terminal halide groups (e.g., bromide). sigmaaldrich.comcmu.edu These can be readily converted to an azide functionality via nucleophilic substitution with a compound like sodium azide, rendering the polymer "clickable". sigmaaldrich.comcmu.edu

The resulting azide-functionalized polymers can then be reacted with alkyne-containing molecules, polymers, or surfaces to create complex architectures such as block copolymers, graft copolymers, and surface-tethered polymer brushes. unlp.edu.ar For instance, the CuAAC reaction has been employed to cross-link polymers into well-defined networks for materials like two-way shape-memory actuators and hydrogels. researchgate.netrsc.org

Click Reaction Type Reactants Catalyst Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, AzideCopper(I) source (e.g., CuSO₄/Sodium Ascorbate)High efficiency and regiospecificity; forms 1,4-disubstituted triazole; widely used in polymer synthesis. nih.govresearchgate.netbeilstein-journals.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Cyclooctyne (B158145) (e.g., DBCO, BCN), AzideNone (Copper-free)Bioorthogonal (suitable for use in the presence of cells); avoids cytotoxicity associated with copper catalysts. medchemexpress.comresearchgate.net

The ability to precisely control the functionality at the end of a polymer chain (the ω-end) is crucial for creating well-defined materials. cmu.edu Preparing polymers with a terminal azide group, either directly from an initiator or through post-polymerization modification, provides a versatile platform for further chemical transformations. chemijournal.com

A common strategy involves synthesizing polymers via ATRP, which yields macromolecules with a terminal halide. sigmaaldrich.comcmu.edu This halide is an excellent leaving group and can be quantitatively replaced by an azide ion (from sodium azide or azidotrimethylsilane) to produce an azide-terminated polymer. sigmaaldrich.comcmu.edu This azido-terminated polymer is a stable intermediate that can be purified and characterized before proceeding to the next step. cmu.edu

Once the azide-terminated polymer is formed, the "click" reaction can be used to introduce a wide array of new functionalities. chemijournal.com By reacting the polymer with a small molecule containing a terminal alkyne and another desired functional group, the polymer's end-group can be tailored for specific applications. For example, an azide-terminated polystyrene was successfully converted to various end-functionalized polymers (bromide, chloroacetate, hydroxyacetate) by reacting it with appropriately functionalized alkynes via CuAAC. chemijournal.com This highlights the modularity of the click chemistry approach for installing diverse functionalities onto a polymer chain. chemijournal.com

Starting Polymer End-Group Reagent Resulting End-Group Subsequent Reaction Example Application
Halide (e.g., -Br from ATRP)Sodium Azide (NaN₃)Azide (-N₃)CuAAC with functional alkyneGrafting to surfaces, creating block copolymers. sigmaaldrich.comcmu.edu
Azide (-N₃)Alkyne-R (e.g., Propargyl Bromide)Triazole-RFurther chemical transformation of RSynthesis of telechelic polymers with specific terminal groups. chemijournal.comcmu.edu
Azide (-N₃)Alkyne-functionalized biomoleculeTriazole-biomoleculeBio-conjugationAttachment to biological materials. cmu.edu

Synthesis of "Click"able Polymers and Polymeric Materials

Design and Engineering of Stimuli-Responsive Materials Utilizing Azido-PEG Linkers

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like temperature, pH, light, or specific biological cues. acs.orgrsc.org The incorporation of specialized linkers is a key strategy in the design of these materials. While the Azido-PEG2-CH2CO2tBu linker itself is not inherently stimuli-responsive, its role as a modular building block is critical for integrating responsive elements into a polymer system.

The azide functionality enables the use of click chemistry to attach moieties that are sensitive to specific stimuli. researchgate.net A notable example in the broader field of responsive materials involves the use of azobenzene (B91143) linkages, which contain an azo bond (N=N). rsc.orgrsc.org These bonds can be cleaved under reductive conditions, such as those found in certain biological environments like hypoxic tumors. rsc.orgrsc.org By designing a system where an azobenzene unit is flanked by alkyne groups, it can be "clicked" onto azide-functionalized polymers. This would create a material that can degrade or release a payload in response to a specific chemical or biological stimulus. rsc.org

Similarly, other responsive behaviors can be engineered:

pH-Responsiveness: Polymers incorporating pH-sensitive groups, such as tertiary amines, can be attached to an azide-functionalized backbone. acs.org These materials may change their solubility or conformation in response to pH changes, which is relevant for applications like drug delivery in the acidic environment of endosomes. acs.org

Photo-Responsiveness: Photo-isomerizable groups can be incorporated to create materials that change shape or properties upon light irradiation. rsc.org

Thermo-Responsiveness: Injectable hydrogels have been developed from block copolymers containing PEG and other polymer blocks that exhibit temperature-dependent self-assembly, allowing them to form a gel at body temperature. rsc.org The PEG component, which can be introduced using linkers like Azido-PEG2-CH2CO2tBu, is crucial for biocompatibility and tuning the hydrophilic-hydrophobic balance that drives this response.

Stimulus Responsive Functional Group/System Material Response Potential Application
Biological Reduction (e.g., hypoxia)Azobenzene LinkerCleavage of azo bond, disassembly of material. rsc.orgrsc.orgTargeted drug delivery to tumors. rsc.org
pH ChangeTertiary Amine GroupsChange in polymer solubility/conformation. acs.orgEndosomal drug release. acs.org
TemperatureThermo-responsive Polymers (e.g., PNAAMe/PEG copolymers)Sol-gel transition, self-assembly. rsc.orgInjectable scaffolds for tissue engineering. rsc.org
LightPhoto-isomerizable moietiesShape change, reversible actuation. rsc.orgrsc.orgSmart actuators, photo-responsive systems. rsc.org

Applications in Hydrogel Systems and 3D Bioprinting Scaffolds for Biomedical Research

Hydrogels are water-swollen polymer networks that are highly attractive for biomedical applications due to their biocompatibility and similarity to natural tissue. researchgate.netresearchgate.net Azido-PEG linkers are instrumental in the formation of advanced hydrogels, particularly through click chemistry cross-linking. biochempeg.com By reacting multi-arm PEG polymers functionalized with azides with corresponding multi-arm PEGs functionalized with alkynes, a stable hydrogel network is formed. researchgate.net This method allows for the creation of hydrogels with well-defined network structures. researchgate.net

The copper-free SPAAC reaction is especially valuable in this context, as it allows hydrogels to be formed in the presence of living cells without the toxicity associated with a copper catalyst. researchgate.net This has enabled the encapsulation of cells like fibroblasts within the gel matrix, with the cells remaining viable, making these systems excellent for 3D cell culture and tissue engineering studies. researchgate.net

This technology extends directly to the field of 3D bioprinting, where the goal is to fabricate tissue-like structures layer-by-layer. mdpi.commdpi.com The materials used in this process, known as "bioinks," must be printable and biocompatible. biolscigroup.us Hydrogels formed using Azido-PEG derivatives are excellent candidates for bioinks. researchgate.netbiochempeg.com They can be designed as "clickable dynamic bioinks," where the initial cross-linking allows for printing, and subsequent modifications can be made post-printing to alter the mechanical properties or composition of the printed construct over time. broadpharm.com

The use of Azido-PEG linkers in these systems provides several advantages:

Biocompatibility: The PEG component is well-known for its protein-repellent and non-immunogenic properties.

Tunability: The mechanical properties and degradation profile of the hydrogel can be tuned by changing the length and concentration of the PEG linkers.

Controlled Gelation: Click chemistry provides rapid and controllable gelation kinetics, which is essential for both injectable systems and 3D printing fidelity. researchgate.net

Application Area Role of Azido-PEG Linker Key Advantage Research Finding
Hydrogel Formation Cross-linker via CuAAC or SPAAC reaction with alkyne-functionalized polymers. researchgate.netresearchgate.netControlled gelation kinetics and network structure; biocompatibility. researchgate.netresearchgate.netSPAAC-crosslinked PEG hydrogels can encapsulate living cells which remain viable, demonstrating their use for 3D cell culture. researchgate.net
3D Bioprinting Component of "bioink" to form printable and cell-laden scaffolds. researchgate.netbiolscigroup.usEnables the fabrication of complex, cell-friendly 3D structures. mdpi.comClickable dynamic bioinks allow for post-printing modifications of the scaffold's mechanical properties and composition. broadpharm.com
Tissue Engineering Scaffolds Forms the hydrogel matrix that supports cell adhesion, proliferation, and differentiation. researchgate.netMimics the natural extracellular matrix (ECM) environment. jkslms.or.krThermo-responsive injectable hydrogels made from PEG block copolymers serve as efficient 3D scaffolds for tissue engineering. rsc.org

Future Directions and Emerging Research Avenues for Azido Peg2 Ch2co2tbu

Development of Novel Orthogonal Chemical Reactions for Enhanced Bioconjugation Precision

The azide (B81097) group of Azido-PEG2-CH2CO2tBu is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.combroadpharm.com While powerful, the drive for greater precision in labeling multiple biomolecules simultaneously within a single biological system necessitates the expansion of the bioorthogonal toolkit. nih.gov

Future research is heavily invested in developing and refining mutually orthogonal reactions—sets of reactions that proceed in parallel without cross-reacting with each other's functional groups. nih.govresearchgate.net This allows for the differential labeling of several molecular targets, providing a more detailed snapshot of cellular processes. For linkers like Azido-PEG2-CH2CO2tBu, this means its azide handle could be paired with one reaction, while other functionalities on the same biomolecule are targeted by different chemistries.

Key emerging orthogonal reactions that are compatible with or complementary to azide-based ligations include:

Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or TCO) is exceptionally fast and often used orthogonally to SPAAC. adcreview.comresearchgate.net Researchers can create systems where an azide-functionalized molecule reacts with a cyclooctyne (B158145) (e.g., DBCO or BCN), while a tetrazine-modified component reacts with a TCO-tagged molecule, all within the same pot. nih.govnih.gov

Staudinger Ligation: The reaction of an azide with a triarylphosphine, such as in the traceless Staudinger ligation, forms a stable amide bond. nih.govrsc.orgrsc.org This provides an alternative to triazole formation and has been used to assemble PROTAC libraries. rsc.org Its compatibility with other click reactions allows for multi-step, site-specific modifications.

Other Cycloadditions: Research into reactions like strain-promoted alkyne-nitrone cycloaddition (SPANC) is expanding the options for creating complex bioconjugates. researchgate.net The development of new reactive partners with tuned stability and kinetics is a critical area of investigation. nih.gov

The ultimate goal is to build a comprehensive toolbox of bioorthogonal reactions that can be mixed and matched, allowing linkers such as Azido-PEG2-CH2CO2tBu to be used in increasingly complex and multiplexed experiments for precise mapping of biological networks.

Reaction TypeReacting GroupsKey Advantages for OrthogonalityReference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO, BCN)Copper-free, highly biocompatible. Can be orthogonal to IEDDA and other chemistries. adcreview.comrsc.orgbiochempeg.com
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene (e.g., TCO)Extremely fast reaction kinetics, excellent orthogonality with SPAAC. nih.govadcreview.comresearchgate.net
Staudinger LigationAzide + PhosphineForms a native amide bond (traceless version), offering a different linkage chemistry. nih.govrsc.orgrsc.org

Advanced Linker Strategies for Multifunctional PROTACs and ADCs

Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) are revolutionary therapeutic modalities that rely on linkers to connect distinct molecular entities. axispharm.comclinicalresearchnewsonline.comnih.gov Azido-PEG2-CH2CO2tBu represents a fundamental building block for these linkers, and future research aims to evolve them from simple spacers into active modulators of drug efficacy and properties. precisepeg.comjenkemusa.com

In PROTACs , the linker connecting the target protein binder and the E3 ligase ligand is not merely a passive tether. biochempeg.com Its length, rigidity, and composition critically influence the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent protein degradation. axispharm.comexplorationpub.com PEG-based linkers, including derivatives of Azido-PEG2-CH2CO2tBu, are used in over half of reported PROTACs due to their ability to: clinicalresearchnewsonline.combiochempeg.com

Enhance Solubility: The hydrophilic PEG chain improves the water solubility of often-hydrophobic PROTAC molecules, which is crucial for their administration and bioavailability. clinicalresearchnewsonline.comprecisepeg.comjenkemusa.com

Optimize Ternary Complex Formation: The flexibility and length of the PEG spacer can be systematically tuned to achieve the optimal distance and orientation between the target protein and the E3 ligase, maximizing degradation efficiency. axispharm.comjenkemusa.com

For ADCs , the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. nih.gov The azide group on linkers like Azido-PEG2-CH2CO2tBu allows for the precise, site-specific attachment of the drug payload to an antibody that has been engineered to contain an alkyne-bearing non-natural amino acid. nih.gov This "click chemistry" approach creates a highly stable triazole linkage, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR). nih.gov

Future advancements are focused on creating "smart" linkers that incorporate additional functionalities, such as cleavable motifs that release the payload only within the target cell's specific microenvironment (e.g., in response to low pH in lysosomes or specific enzymes). nih.govunisi.it

Expansion of Chemical Biology Probes and Tools for Complex Biological Systems

Chemical probes are essential tools for dissecting biological pathways, visualizing cellular components, and identifying new therapeutic targets. sigmaaldrich.comchemicalprobes.org The versatile structure of Azido-PEG2-CH2CO2tBu makes it an ideal scaffold for constructing sophisticated probes. The azide serves as a bioorthogonal handle for attaching reporter tags (e.g., fluorophores, biotin) via click chemistry, while the protected carboxyl group can be deprotected and linked to a targeting ligand or reactive group. broadpharm.combroadpharm.com

Emerging research is leveraging such bifunctional linkers to develop:

Activity-Based Probes (ABPs): These probes are designed to covalently label active enzymes in their native environment. An Azido-PEG linker can be used to connect a reactive "warhead" that binds to the enzyme's active site with a reporter tag. This allows for the visualization and quantification of enzyme activity in complex proteomes.

Photoaffinity Probes: By incorporating a photoreactive group, these probes can be used to capture binding partners upon UV irradiation. The azide-PEG portion of the probe enables the subsequent enrichment and identification of these captured proteins via click chemistry with a biotin (B1667282) tag.

Multiplexed Imaging Agents: The orthogonality of the azide-alkyne reaction allows for the development of multi-color imaging experiments. nih.gov A researcher could use an azide-functionalized probe to label one target in red (via click reaction with a red-fluorescent alkyne) and an orthogonal chemistry to label a second target in green, enabling the study of co-localization and interactions. researchgate.net

The development of diverse libraries of probe building blocks, including various linkers, reactive groups, and reporter tags, is a key focus for enabling the design of customized tools to investigate virtually any biological process. sigmaaldrich.com

Integration with Nanotechnology for Targeted Delivery and Diagnostic Platforms

Nanotechnology offers powerful platforms for improving drug delivery and medical diagnostics. nih.govnih.gov PEGylation—the attachment of PEG chains—is a gold-standard technique for enhancing the in vivo performance of nanoparticles, liposomes, and other nanocarriers. nih.gov It creates a hydration shell that reduces clearance by the immune system, thereby extending circulation time and improving accumulation at the target site (e.g., a tumor) through the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Azido-PEG2-CH2CO2tBu and similar structures are central to the next generation of "smart" nanomedicines. mdpi.com The terminal azide group provides a perfect handle for surface functionalization via click chemistry. mdpi.com This allows for the covalent attachment of various molecules to the nanoparticle surface with high efficiency and specificity, creating multifunctional platforms for:

Active Targeting: Targeting ligands such as antibodies, peptides, or aptamers can be "clicked" onto the surface of azide-functionalized PEGylated nanoparticles. frontiersin.org This directs the nanocarrier specifically to cells overexpressing the corresponding receptor, enhancing therapeutic efficacy and reducing off-target effects. nih.govmdpi.com

Theranostics: This approach combines therapy and diagnosis in a single platform. mdpi.com For example, a nanoparticle can be co-functionalized with a targeting ligand, loaded with a therapeutic drug, and tagged with an imaging agent (e.g., a fluorescent dye or a chelator for radioisotopes). The azide-PEG linker is crucial for assembling these complex, multi-component systems.

Controlled Drug Release: The PEG linker itself can influence how the nanocarrier interacts with cells. Studies have shown that the length of the PEG spacer can significantly affect the targeting efficiency and uptake of antibody-functionalized nanocarriers by specific immune cell subsets, such as dendritic cells. nih.gov

Future research will focus on optimizing the density and length of PEG linkers on nanoparticle surfaces and combining different functionalities to create highly sophisticated nanoplatforms for personalized medicine. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for Azido-PEG2-CH2CO2tBu, and how can purity be validated?

Azido-PEG2-CH2CO2tBu is typically synthesized via carbodiimide-mediated coupling between an azide-terminated PEG derivative and a tert-butyl-protected carboxylic acid precursor. Purification often employs reverse-phase HPLC or silica gel chromatography to achieve ≥95% purity . Validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the PEG backbone and tert-butyl ester, alongside mass spectrometry (MS) to verify molecular weight (C₁₉H₃₀O₆, MW: 354.44) .

Q. How is Azido-PEG2-CH2CO2tBu applied in bioconjugation workflows?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling of biomolecules (e.g., proteins, antibodies). The tert-butyl ester protects the carboxylic acid during conjugation, which can later be deprotected under acidic conditions (e.g., TFA) for subsequent functionalization .

Q. What spectroscopic techniques are critical for characterizing Azido-PEG2-CH2CO2tBu?

  • ¹H NMR : Peaks at δ 1.4 ppm (t-Bu group), δ 3.5–3.7 ppm (PEG methylene), and δ 4.2 ppm (ester linkage).
  • IR : Stretching vibrations at ~2100 cm⁻¹ (azide) and 1720 cm⁻¹ (ester carbonyl).
  • MS : ESI-MS or MALDI-TOF to confirm molecular ion peaks .

Advanced Research Questions

Q. How can reaction conditions for CuAAC with Azido-PEG2-CH2CO2tBu be optimized to minimize side reactions?

Key parameters include:

  • Catalyst ratio : Use a 1:1 molar ratio of CuSO₄:sodium ascorbate to reduce copper-induced oxidation.
  • Solvent : Aqueous/organic mixtures (e.g., DMSO:H₂O) improve solubility of hydrophobic targets.
  • Temperature : Reactions at 25–37°C for 2–4 hours balance efficiency and azide stability . Monitor progress via TLC or HPLC to detect unreacted azide or ester hydrolysis .

Q. How to resolve contradictions in spectral data during structural validation?

Discrepancies in NMR integration (e.g., PEG backbone vs. ester peaks) may arise from residual solvents or incomplete purification. Strategies:

  • Drying : Lyophilize samples to remove solvent artifacts.
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ for sharper peaks.
  • 2D NMR : HSQC or COSY to resolve overlapping signals .

Q. What experimental strategies mitigate hydrolysis of the t-Bu ester during storage or reactions?

  • Storage : Store at –20°C under inert gas (argon) to prevent moisture ingress .
  • Buffers : Avoid aqueous media with pH >7.0; use aprotic solvents (e.g., DMF, THF) for reactions.
  • Deprotection control : Monitor ester stability via IR or LC-MS during prolonged incubations .

Methodological Considerations

Q. How to design a controlled study comparing Azido-PEG2-CH2CO2tBu with longer-chain PEG analogs (e.g., PEG4)?

  • Variables : Reaction kinetics (azide reactivity), steric effects, and solubility in target solvents.
  • Metrics : Quantify conjugation efficiency via fluorescence labeling or gel electrophoresis.
  • Controls : Include PEG-free and non-azide analogs to isolate PEG-specific effects .

Q. What statistical approaches are suitable for analyzing bioconjugation yield data?

  • ANOVA : Compare means across multiple reaction conditions (e.g., pH, temperature).
  • Regression models : Correlate PEG chain length with reaction efficiency.
  • Error analysis : Report standard deviations from triplicate experiments .

Safety and Compliance

Q. What safety protocols are essential when handling Azido-PEG2-CH2CO2tBu?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319).
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.